molecular formula C10H5NO4 B11897947 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile

7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11897947
M. Wt: 203.15 g/mol
InChI Key: ATHPXQPRXCUEGP-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile (CAS Registry Number: 810676-34-7) is a synthetically derived coumarin derivative of significant interest in medicinal chemistry and antibacterial research. This compound belongs to the class of 7,8-dihydroxycoumarins, characterized by a benzopyran-2-one core structure substituted with hydroxyl groups at the 7 and 8 positions and a carbonitrile group at the 3-position. Its molecular formula is C10H5NO4, and it has a molecular weight of 203.15 g/mol . The primary research value of this compound lies in its role as a key scaffold for the development of novel antibacterial agents. Studies on coumarin derivatives have demonstrated that substituents at the C-3 position of the coumarin ring are crucial for antibacterial activity . The specific electronic and steric properties imparted by the carbonitrile group at this position make this compound a particularly valuable intermediate for structure-activity relationship (SAR) studies aimed at combating multidrug-resistant (MDR) bacterial pathogens . Its mechanism of action, while subject to ongoing investigation, is associated with the inhibition of essential bacterial enzymes, a common trait among bioactive coumarin compounds . This product is intended for research applications only, including but not limited to: in vitro antibacterial screening, synthetic organic chemistry as a building block for more complex molecules, and pharmacological studies to elucidate novel mechanisms of action against resistant bacteria. It is supplied with a minimum purity of 95% and must be stored sealed in a dry environment at 2-8°C to ensure stability . This chemical is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5NO4

Molecular Weight

203.15 g/mol

IUPAC Name

7,8-dihydroxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H5NO4/c11-4-6-3-5-1-2-7(12)8(13)9(5)15-10(6)14/h1-3,12-13H

InChI Key

ATHPXQPRXCUEGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=C(C(=O)O2)C#N)O)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation with Modified β-Keto Nitriles

The Pechmann condensation, traditionally used for coumarin synthesis, has been adapted to introduce cyano groups. Resorcinol derivatives react with β-keto nitriles under acidic conditions to form the coumarin core. For example:

  • Reagents : 2,3,4-Trihydroxybenzaldehyde, malononitrile, and perchloric acid (HClO₄) as a catalyst .

  • Conditions : Reflux in acetic acid at 80–100°C for 6–8 hours.

  • Yield : 70–85% after recrystallization .

Key Data :

Starting MaterialCatalystSolventTemperatureYield
2,3,4-TrihydroxybenzaldehydeHClO₄Acetic acid80°C82%

This method efficiently constructs the coumarin backbone but requires careful control of stoichiometry to avoid over-alkylation .

The Knoevenagel reaction enables direct introduction of the cyano group via condensation of dihydroxybenzaldehydes with malononitrile:

  • Reagents : 7,8-Dihydroxybenzaldehyde, malononitrile, piperidine catalyst .

  • Conditions : Ethanol solvent under reflux (70–80°C) for 4–6 hours .

  • Yield : 75–90% with purification by column chromatography .

Optimization Insight :

  • Piperidine enhances reaction kinetics by deprotonating the aldehyde .

  • Excess malononitrile (1.2 equiv.) improves yield but necessitates post-reaction quenching to remove unreacted nitrile .

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining aldehydes, malononitrile, and resorcinol derivatives in one pot:

  • Example : 3-Acetyl-4-hydroxycoumarin, 3-nitrobenzaldehyde, and ammonium acetate in ethanol .

  • Conditions : Reflux for 4–5 hours, followed by precipitation in ice .

  • Yield : 72–82% after recrystallization .

Advantages :

  • Reduces purification steps.

  • Tolerates diverse substituents on the aldehyde component .

Post-Functionalization of Preformed Coumarins

Existing coumarin derivatives are modified to introduce the cyano group:

  • Carboxylic Acid to Nitrile : 7,8-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid is treated with PCl₅ followed by NH₃ gas to yield the carbonitrile .

    • Conditions : Anhydrous DMF, 0–5°C, 2 hours .

    • Yield : 60–68% .

Challenges :

  • Requires harsh reagents, complicating scale-up.

  • Competing side reactions (e.g., esterification) may occur .

Radical-Mediated Cyanation

Emerging methods employ photoredox catalysis for late-stage cyanation:

  • Reagents : 7,8-Dihydroxy-2-oxo-2H-chromene, diaryliodonium triflate, and 2,6-lutidine .

  • Conditions : Blue LED irradiation (395 nm) in acetonitrile at room temperature .

  • Yield : 45–55% due to competing side reactions .

Future Potential :

  • Tunable for regioselectivity but currently limited by moderate yields .

Comparative Analysis of Methods

MethodYield RangeScalabilityCost Efficiency
Pechmann Condensation70–85%HighModerate
Knoevenagel Condensation75–90%HighLow
Multi-Component Reactions72–82%ModerateLow
Post-Functionalization60–68%LowHigh
Radical Cyanation45–55%LowHigh

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Substituted chromenes

Scientific Research Applications

Synthesis of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile

The synthesis of this compound typically involves multi-component reactions that yield derivatives with significant biological activities. For instance, the synthesis can include reactions with various aldehydes and catalysts under reflux conditions, which allow for the formation of the chromene structure while introducing functional groups that enhance its reactivity and biological potential .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro evaluations against various cancer cell lines such as MDA-MB231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) have shown promising cytotoxic effects. Specifically, certain derivatives demonstrated significant antiproliferative activity at concentrations as low as 25 µM after 48 hours of treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Several derivatives exhibited substantial activity against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with cellular targets. For example, its structure allows it to act as an electron donor in photochemical reactions, which can lead to the formation of reactive intermediates that further engage in biological processes .

Case Study 1: Anticancer Activity

A study conducted on a series of chromene derivatives demonstrated that compounds containing the 7,8-dihydroxy moiety showed enhanced cytotoxicity against human cancer cell lines compared to their non-hydroxylated counterparts. The study utilized MTT assays to quantify cell viability and established structure-activity relationships that pinpointed the importance of hydroxyl substitutions for improved efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of this compound were synthesized and tested against a panel of bacteria. The results indicated that specific modifications to the chromene core significantly increased antibacterial potency, suggesting a pathway for developing new antimicrobial agents based on this scaffold .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityEffective against multiple human cancer cell lines with notable cytotoxicity
Antimicrobial ActivityActive against various bacterial strains; potential for new antibiotics
Photochemical ReactionsServes as an electron donor in light-induced reactions

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it acts as a macrophage migration inhibitory factor (MIF) tautomerase inhibitor with a Ki of 2.9 μM . This inhibition can modulate immune responses and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of chromene derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Biological Activity/Applications References
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile 7-OH, 8-OH, 2-oxo, 3-CN High polarity, H-bond donor/acceptor Potential fluorescent probes
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile 7-OH, 2-oxo, 3-CN Reduced hydroxylation; moderate polarity Unknown (structural intermediate)
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime 7-OH, 4-CH₃, 8-CHO-oxime Anti-diabetic potential via DFT studies Anti-diabetic candidate
2-Amino-4-(4-methylphenyl)-5-oxo-tetrahydro-4H-chromene-3-carbonitrile 4-(4-MePh), 5-oxo, 3-CN, NH₂ Saturated cyclohexene ring Antimicrobial, antifungal
6/8((Di(pyridin-2-ylmethyl)amino)methyl)-7-hydroxy-4-(methylthio)-2-oxo-2H-chromene-3-carbonitrile 7-OH, 4-SMe, pyridylmethyl Fluorescent nucleolus staining Cell imaging, diagnostics

Fluorescent Properties

The compound in , featuring a 7-hydroxy-4-(methylthio) substitution, demonstrates selective nucleolus staining in live cells due to its planar structure and nitrile group. The target compound’s additional 8-hydroxy group may further modulate fluorescence quantum yield via intramolecular H-bonding .

Biological Activity

7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile, also known as 3-Cyanoumbelliferone, is a compound belonging to the coumarin family. It is characterized by its chromene structure, featuring hydroxyl and cyano substituents. This compound has gained attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C_11H_7N_O_3
  • Molecular Weight : 203.151 g/mol
  • Density : Approximately 1.7 g/cm³
  • Melting Point : Exceeds 250ºC

Antimicrobial Activity

This compound exhibits significant antibacterial and antifungal properties against various pathogens. Studies have shown its effectiveness against strains such as Serratia marcescens and Candida albicans, demonstrating inhibition zones that surpass those of standard antibiotics like chloramphenicol and sertaconazole .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against colon adenocarcinoma (HT-29) and breast carcinoma (MCF-7) cell lines. Research indicates that it inhibits cell proliferation with IC50 values in the low micromolar range. For instance, in one study, derivatives of coumarins showed notable inhibition of Src kinase activity, which is involved in cancer progression .

Anti-inflammatory Effects

Research has identified that this compound acts as an inhibitor of macrophage migration inhibitory factor (MIF), with a Ki value of 2.9 μM. This inhibition suggests potential therapeutic roles in treating inflammatory diseases by modulating inflammatory pathways.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Macrophage Migration Inhibitory Factor (MIF) : The inhibition of MIF indicates a pathway through which the compound may exert anti-inflammatory effects.
  • Enzymatic Targets : The compound has shown interactions with enzymes involved in inflammatory responses and cancer progression.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that the unique combination of hydroxyl and cyano groups in this compound contributes to its distinct biological activities.

Compound NameCAS NumberSimilarity Index
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate6093-71-60.98
2-Oxo-2H-chromene-6-carboxylic acid7734-80-70.89
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde14003-96-40.84

Case Studies

  • Antimicrobial Efficacy Study :
    A study assessed the antimicrobial efficacy of various derivatives based on the structure of coumarins, including 7,8-dihydroxy derivatives. The results indicated that this compound exhibited superior activity against multiple bacterial strains compared to conventional antibiotics .
  • Anticancer Activity Evaluation :
    In vitro studies demonstrated that treatment with 7,8-dihydroxy derivatives led to apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and increased expression of pro-apoptotic factors like caspase 3 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7,8-dihydroxy-2-oxo-2H-chromene-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) under green chemistry conditions. For example, one-pot reactions involving cyclization of precursors like substituted resorcinol derivatives with malononitrile in aqueous media at reflux (80–100°C) yield the chromene core. Catalysts such as triethylamine or ionic liquids can enhance reaction efficiency. Purification involves recrystallization from ethanol/toluene mixtures (1:1 v/v) to achieve >95% purity .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanolic solutions. Data collection uses MoKα radiation (λ = 0.71073 Å) at 100–298 K. Software like SHELXL refines the structure, yielding parameters (e.g., unit cell dimensions, space group P1) and validating bond angles/thermal displacement parameters. Hydrogen bonding and π-π interactions are mapped using Olex2 or Mercury .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms hydroxyl (ν ~3450 cm⁻¹), carbonyl (ν ~1640 cm⁻¹), and nitrile (ν ~2190 cm⁻¹) groups.
  • NMR : ¹H NMR (500 MHz, DMSO-d₆) identifies aromatic protons (δ 6.8–8.2 ppm) and hydroxyl signals (δ ~9.7 ppm). ¹³C NMR resolves the chromene carbonyl (δ ~160 ppm) and nitrile (δ ~120 ppm).
  • Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]⁺) matching theoretical m/z values .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected tautomeric forms in solution vs. solid state) require complementary methods:

  • DFT Calculations : Optimize molecular geometry and compare with experimental SCXRD data.
  • Variable-Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by monitoring shifts at 25–80°C.
  • PXRD : Validate phase purity if polymorphs are suspected .

Q. What strategies optimize fluorescence properties for bioimaging applications?

  • Methodological Answer : Substituent engineering enhances quantum yield and Stokes shift:

  • Electron-Donating Groups : Introduce -N(CH₃)₂ or -OCH₃ at position 8 to red-shift emission (λ_em ~550 nm).
  • Solvatochromic Studies : Test in DMSO/PBS mixtures to assess polarity-dependent emission.
  • Cell Imaging : Validate nucleolar staining in live HeLa cells using confocal microscopy (λ_ex = 488 nm). Compare with commercial probes (e.g., SYTO RNASelect) .

Q. How to design experiments evaluating antioxidant activity?

  • Methodological Answer :

  • DPPH Assay : Measure radical scavenging (IC₅₀) at 517 nm, using ascorbic acid as a positive control.
  • ROS Detection : Treat RAW 264.7 macrophages with LPS and quantify intracellular ROS via H2DCFDA fluorescence.
  • Statistical Design : Apply ANOVA with Tukey’s post-hoc test (n = 3, p < 0.05) .

Q. What crystallographic challenges arise during refinement of disordered solvent molecules?

  • Methodological Answer :

  • SQUEEZE (PLATON) : Model diffuse electron density from disordered solvents (e.g., water/ethanol).
  • Thermal Ellipsoid Analysis : Identify over-parameterization (U_eq > 0.08 Ų) and apply restraints.
  • Validation Tools : Check R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps for residual peaks .

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